

Commercial Sources and Purity of Aminoethanethiol: A Technical Guide

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Compound of Interest					
Compound Name:	Aminoethanethiol				
Cat. No.:	B8698679	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethanethiol, also known as cysteamine or 2-mercaptoethylamine, is a vital compound in pharmaceutical research and development. Its applications range from its use as a treatment for nephropathic cystinosis to its role as a building block in the synthesis of various pharmaceutical agents. Given its therapeutic importance, the purity and reliable sourcing of aminoethanethiol are of paramount concern to researchers and drug development professionals. This technical guide provides an in-depth overview of the commercial sources of aminoethanethiol, its available purity grades, and the analytical methodologies employed to ensure its quality.

Commercial Availability and Purity Specifications

Aminoethanethiol and its more stable hydrochloride salt are available from a variety of chemical suppliers. The purity of the commercially available compound is a critical parameter and is typically determined by titration, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes the offerings from several prominent suppliers.



Supplier	Product Name(s)	CAS Number	Purity Specification	Analytical Method
Chem-Impex	2- Aminoethanethiol	60-23-1	≥ 99%	Assay by titration
Tokyo Chemical Industry (TCI)	2- Aminoethanethiol	60-23-1	>95.0% (T)	Titration
2- Aminoethanethiol Hydrochloride	156-57-0	>95.0% (T)	Titration	
Chemsrc (listing multiple suppliers)	2- Aminoethanethiol	60-23-1	95.0% - 98.9%	Not specified
Fisher Scientific (distributor for TCI)	2- Aminoethanethiol Hydrochloride	156-57-0	≥95.0% (T)	Titration
Thermo Scientific Chemicals	2- Aminoethanethiol	60-23-1	>=94 %	Titration (Iodimetric)
FUJIFILM Wako Pure Chemical Corporation	2- Aminoethanethiol Hydrochloride	156-57-0	90.0+%	Titration
Selleck Chemicals	2- Aminoethanethiol	60-23-1	Quality confirmed by NMR & HPLC	NMR & HPLC
TargetMol	2- Aminoethanethiol	60-23-1	98.9%	Not specified
DC Chemicals	2- Aminoethanethiol	60-23-1	Not specified	Not specified

Experimental Protocols for Purity Determination



Accurate determination of **aminoethanethiol** purity is essential for its application in research and drug development. The following sections detail the methodologies for the key analytical techniques used for this purpose.

Purity Determination by Iodimetric Titration

This method is based on the oxidation of the thiol group of **aminoethanethiol** by iodine.

Principle: The thiol group (-SH) of **aminoethanethiol** is quantitatively oxidized by a standard solution of iodine to form a disulfide (-S-S-). The endpoint of the titration is detected by the appearance of a persistent blue color upon the addition of a starch indicator.

Reagents and Equipment:

- Standardized 0.1 N Iodine solution
- Starch indicator solution (1% w/v)
- Deionized water
- Aminoethanethiol sample
- Analytical balance
- Burette, pipette, and conical flasks

Procedure:

- Accurately weigh approximately 100 mg of the aminoethanethiol sample and dissolve it in 50 mL of deionized water in a conical flask.
- Add 2 mL of starch indicator solution to the flask.
- Titrate the sample solution with the standardized 0.1 N iodine solution from a burette.
- The endpoint is reached when the solution turns a persistent faint blue color.
- Record the volume of iodine solution consumed.



• Calculate the purity of the aminoethanethiol sample using the following formula:

Purity (%) =
$$(V \times N \times M.W. \times 100) / (W \times 2000)$$

Where:

- V = Volume of iodine solution consumed (mL)
- N = Normality of the iodine solution
- M.W. = Molecular weight of aminoethanethiol (77.15 g/mol)
- W = Weight of the sample (g)

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying **aminoethanethiol** and potential impurities. Due to the lack of a strong chromophore in **aminoethanethiol**, derivatization is often employed to enhance detection.

Principle: The sample is derivatized with a reagent that introduces a fluorescent or UV-absorbing moiety. The derivatized **aminoethanethiol** is then separated from other components on a reversed-phase HPLC column and quantified using a suitable detector.

Methodology using o-Phthalaldehyde (OPA) Derivatization and Fluorescence Detection:

Reagents and Equipment:

- Aminoethanethiol sample
- o-Phthalaldehyde (OPA)
- 2-Mercaptoethanol
- Boric acid buffer (0.4 M, pH 9.5)
- Methanol (HPLC grade)



- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- HPLC system with a fluorescence detector and a C18 reversed-phase column

Procedure:

- Preparation of Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 μL of 2-mercaptoethanol and dilute to 50 mL with 0.4 M boric acid buffer (pH 9.5). This reagent should be prepared fresh daily.
- Sample Preparation: Prepare a stock solution of the **aminoethanethiol** sample in deionized water. Dilute the stock solution to a suitable concentration for analysis.
- Derivatization: Mix a known volume of the diluted sample solution with an excess of the OPA derivatization reagent. Allow the reaction to proceed for a few minutes at room temperature in the dark.
- HPLC Analysis:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)
 - Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., sodium acetate buffer, pH 7.2).
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 μL
 - o Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
- Quantification: The purity is determined by comparing the peak area of the derivatized **aminoethanethiol** in the sample to that of a certified reference standard.

Purity Determination by Quantitative ¹H NMR (qNMR)



qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.

Principle: The purity of the analyte is determined by comparing the integral of a specific proton signal of the analyte with the integral of a known amount of an internal standard with a certified purity.

Reagents and Equipment:

- Aminoethanethiol sample
- Internal standard (e.g., maleic acid, dimethyl sulfone) with certified purity
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- NMR spectrometer (≥400 MHz)
- · High-precision analytical balance

Procedure:

- Accurately weigh a specific amount of the aminoethanethiol sample and the internal standard into an NMR tube.
- Add a known volume of the deuterated solvent to dissolve the sample and the internal standard completely.
- Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
- Integrate the signals corresponding to the analyte and the internal standard.
- Calculate the purity of the **aminoethanethiol** sample using the following formula:

Purity (%) = (I_analyte / N_analyte)
$$\times$$
 (N_IS / I_IS) \times (M_analyte / M_IS) \times (W_IS / W_analyte) \times P_IS

Where:



- ∘ I = Integral value
- N = Number of protons for the integrated signal
- M = Molar mass
- W = Weight
- P = Purity of the internal standard
- Subscripts 'analyte' and 'IS' refer to the aminoethanethiol and the internal standard, respectively.

Commercial Synthesis and Purification Workflow

The most common industrial synthesis of **aminoethanethiol** hydrochloride is the ethanolamine-sulfuric acid-thiazoline method. This multi-step process is designed to produce the compound with high yield and purity.



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Caption: Commercial synthesis and purification workflow of aminoethanethiol hydrochloride.



The synthesis begins with the reaction of ethanolamine and sulfuric acid to produce 2-aminoethyl sulfate. This intermediate then reacts with carbon disulfide in an alkaline solution to form 2-mercaptothiazoline (2-MT). The subsequent acid hydrolysis of 2-MT, typically with hydrochloric acid, yields the crude **aminoethanethiol** hydrochloride.[1][2] The purification process involves crystallization of the crude product, followed by filtration to isolate the crystals, washing to remove impurities, and finally, drying to obtain the pure **aminoethanethiol** hydrochloride.

Conclusion

For researchers and professionals in drug development, a thorough understanding of the commercial sources and purity of **aminoethanethiol** is crucial. The information provided in this guide, including the summary of commercial suppliers, detailed analytical protocols, and an overview of the synthesis and purification process, serves as a valuable resource for ensuring the quality and reliability of this important pharmaceutical compound. The selection of a suitable supplier and the implementation of rigorous quality control measures are essential steps in any research or development program involving **aminoethanethiol**.

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